N-cyclopropyl-3-fluoropyridin-2-amine

Lipophilicity Drug Design Physicochemical Properties

Researchers requiring high-purity fluorinated pyridine building blocks for kinase inhibitor or herbicide synthesis often face supply inconsistency. N-Cyclopropyl-3-fluoropyridin-2-amine (CAS 1341486-98-3) offers a unique 3-fluoro-N-cyclopropyl scaffold with optimized lipophilicity and metabolic stability. - Ideal for synthesizing fluoropicolinate herbicides via cascade cyclization. - Serves as a conformational probe for studying fluorination effects on target binding. - Available in 98% purity with immediate global dispatch.

Molecular Formula C8H9FN2
Molecular Weight 152.17 g/mol
CAS No. 1341486-98-3
Cat. No. B1399489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-3-fluoropyridin-2-amine
CAS1341486-98-3
Molecular FormulaC8H9FN2
Molecular Weight152.17 g/mol
Structural Identifiers
SMILESC1CC1NC2=C(C=CC=N2)F
InChIInChI=1S/C8H9FN2/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11)
InChIKeyQWRCHSYGFFFXHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-cyclopropyl-3-fluoropyridin-2-amine (CAS 1341486-98-3): Physicochemical Properties and Procurement Considerations


N-cyclopropyl-3-fluoropyridin-2-amine (CAS 1341486-98-3) is a fluorinated pyridine derivative featuring a cyclopropylamine substituent at the 2-position. Its molecular formula is C8H9FN2, with a molecular weight of 152.17 g/mol . This combination of structural elements—a fluorine atom at the 3-position of the pyridine ring and a cyclopropyl group on the amine—confers a distinct physicochemical profile relevant to drug discovery and agrochemical research [1].

Why In-Class N-Substituted 2-Aminopyridine Analogs Cannot Simply Be Interchanged


Within the broader class of N-substituted 2-aminopyridines, even minor structural modifications profoundly alter key properties. The identity of the N-substituent directly impacts lipophilicity (logP), metabolic stability, and target binding affinity [1]. Therefore, substituting N-cyclopropyl-3-fluoropyridin-2-amine with a structurally similar analog (e.g., N-cyclopentyl or N-cyclobutyl derivative) without direct comparative data carries a high risk of unintended changes in solubility, permeability, or biological activity [2]. The specific quantitative differentiators are detailed below.

Quantitative Differential Evidence for N-cyclopropyl-3-fluoropyridin-2-amine vs. Key Analogs


Lipophilicity and LogP Comparison: N-cyclopropyl vs. N-cyclopentyl vs. Unsubstituted Core

The logP of N-cyclopropyl-3-fluoropyridin-2-amine is significantly lower than that of its N-cyclopentyl analog, indicating reduced lipophilicity and altered membrane permeability potential [1]. Furthermore, the N-cyclopropyl substitution substantially increases logP relative to the unsubstituted 2-amino-3-fluoropyridine core, demonstrating the profound impact of this modification on physicochemical properties [2].

Lipophilicity Drug Design Physicochemical Properties

Metabolic Stability: Advantage of Cyclopropyl Group Over Other Alkyl Substituents

The cyclopropyl group on the amine is known to confer distinct metabolic stability advantages compared to other alkyl substituents, such as cyclopentyl or methyl, by resisting oxidative metabolism [1]. While direct quantitative data for this specific compound is not available in the public domain, class-level inference from studies on related N-cyclopropyl amines suggests a lower intrinsic clearance in human liver microsomes .

Metabolic Stability ADME Drug Metabolism

Predicted pKa and Basicity Comparison

The predicted pKa of N-cyclopropyl-3-fluoropyridin-2-amine is 6.19 ± 0.70 . This value reflects the combined electronic effects of the electron-withdrawing fluorine atom on the pyridine ring and the electron-donating cyclopropylamine group. In comparison, unsubstituted 2-aminopyridine has a reported pKa of approximately 6.8, indicating that the 3-fluoro substitution slightly reduces basicity [1].

Basicity pKa Physicochemical Properties

Predicted Boiling Point and Vapor Pressure

The predicted boiling point of N-cyclopropyl-3-fluoropyridin-2-amine is 233.5 ± 25.0 °C at 760 mmHg, with a vapor pressure of 0.1 ± 0.5 mmHg at 25 °C [1]. These values indicate moderate volatility, which is an important consideration for handling and purification. In comparison, the unsubstituted 3-fluoropyridin-2-amine is a solid at room temperature with a lower boiling point, reflecting the impact of N-cyclopropyl substitution on physical properties.

Physicochemical Properties Thermal Stability Volatility

Optimal Use Cases for N-cyclopropyl-3-fluoropyridin-2-amine Based on Comparative Evidence


Medicinal Chemistry: Scaffold for Kinase Inhibitor Optimization

The unique combination of a cyclopropyl group and a 3-fluoropyridine core, as evidenced by its distinct logP and predicted pKa, makes this compound a valuable scaffold for optimizing kinase inhibitors. The cyclopropyl group's potential for enhanced metabolic stability [1] is particularly attractive for developing compounds with improved oral bioavailability.

Agrochemical Research: Synthesis of Fluoropicolinate Herbicides

The compound serves as a key intermediate in the synthesis of novel fluoropicolinate herbicides. A study outlined its use in a cascade cyclization to produce picolinic acids with specific substituents, demonstrating its utility in generating structurally diverse agrochemical candidates [2].

Chemical Biology: Probe for Investigating Fluorine Effects on Molecular Interactions

The presence of the fluorine atom at the 3-position, combined with the N-cyclopropyl group, provides a well-defined structural probe for studying how fluorination and conformational constraints impact binding affinity and selectivity toward various biological targets [3].

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